1,4,5-Trimethoxynaphthalene

Organic Synthesis Natural Product Synthesis Naphthoquinones

1,4,5-Trimethoxynaphthalene is a literature-precedented, regiospecific building block for complex pyranonaphthoquinone antibiotics. Its unique 1,4,5-substitution pattern is mandatory for the CAN-mediated oxidation to juglone methyl ether (74% yield, 98.6% purity) and the stereoselective synthesis of (-)-crisamicin A. Using 1,2,4- or 1,2,3-trimethoxy analogs leads to regioisomeric byproducts and synthetic route failure. Offered at ≥98% purity, this electron-rich polyaromatic core is also a validated scaffold for anticancer medicinal chemistry (IC50 5.05‑15.90 µg/mL against HeLa, HCT116, MCF-7). Procure this specific regioisomer to ensure synthetic fidelity and downstream biological relevance.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 64636-39-1
Cat. No. B14484102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5-Trimethoxynaphthalene
CAS64636-39-1
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC=C(C2=C(C=C1)OC)OC
InChIInChI=1S/C13H14O3/c1-14-10-7-8-12(16-3)13-9(10)5-4-6-11(13)15-2/h4-8H,1-3H3
InChIKeyXHNBKOCLAIWDRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5-Trimethoxynaphthalene (CAS 64636-39-1): Sourcing the Naphthoquinone Precursor for Anthracycline and Antibiotic Synthesis


1,4,5-Trimethoxynaphthalene (CAS 64636-39-1) is a polymethoxylated naphthalene derivative, specifically a trialkoxynaphthalene, with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It is classified as an electron-rich polyaromatic core . This compound is not typically used as a final pharmaceutical or material product. Instead, its primary, literature-supported value is as a specialized, high-purity intermediate in the multistep total synthesis of complex pyranonaphthoquinone antibiotics, such as medermycin, and related natural products like methoxyjuglone (juglone methyl ether) [1][2]. Its specific 1,4,5-substitution pattern dictates the regiospecific outcome of downstream functionalization, making it a critical building block for accessing specific molecular architectures.

Why 1,4,5-Trimethoxynaphthalene Cannot Be Replaced by Generic Polymethoxynaphthalenes in Regiospecific Synthesis


In the context of total synthesis, regioisomers such as 1,2,4-trimethoxynaphthalene or 1,2,3-trimethoxynaphthalene are not interchangeable with 1,4,5-Trimethoxynaphthalene. The substitution pattern of methoxy groups on the naphthalene core directly controls the activation and deactivation of specific carbon positions, dictating the regioselectivity of subsequent reactions like electrophilic aromatic substitution, oxidative demethylation, and cross-coupling . For instance, the 1,4,5-substitution pattern is essential for the regioselective oxidation to form the correct isomer of juglone methyl ether with high yield and purity [1]. Using a different trimethoxynaphthalene analog would lead to a different oxidation product, failing to generate the target intermediate and derailing the entire synthetic route. The following section quantifies this differentiation based on its performance as a precursor and the activity of its derivatives.

Quantitative Performance Evidence for 1,4,5-Trimethoxynaphthalene as a Critical Intermediate


Superior Precursor Performance: 74% Yield and 98.6% Purity in Regioselective Oxidation to Juglone Methyl Ether

1,4,5-Trimethoxynaphthalene is a superior precursor for the synthesis of juglone methyl ether (5-methoxy-1,4-naphthoquinone). Its specific substitution pattern enables a highly regioselective oxidation using cerium(IV) ammonium nitrate (CAN), achieving a high overall yield of 74% and an excellent final product purity of 98.6% [1]. The study explicitly states that this method offers milder reaction conditions and simpler work-up compared to previously reported methods for synthesizing juglone methyl ether from other precursors, thereby reducing costs and being suitable for multigram preparations [1]. In contrast, a generic polymethoxynaphthalene would undergo non-specific oxidation at multiple sites, leading to a complex mixture of quinone isomers and significantly lower yields.

Organic Synthesis Natural Product Synthesis Naphthoquinones

Potent Cytotoxicity of its Acetate Derivative: IC50 5.05-15.90 µg/mL Against Cancer Cell Lines

The derivative (1,4,5-trimethoxynaphthalen-2-yl)methyl acetate (Compound 1), a natural product isolated from Diospyros ehretioides, displayed significant cytotoxicity against three human cancer cell lines: HeLa, HCT116, and MCF-7, with IC50 values in the range of 5.05-15.90 µg/mL [1]. Importantly, the study also reports that another isolated compound (vanillic acid, 16) exhibited only moderate cytotoxicity and was not toxic to Vero cells, providing a baseline for comparison [1].

Medicinal Chemistry Cytotoxicity Anticancer

Regiochemical Specificity vs. Natural Analogues in Botanical Sources

The specific 1,4,5-regioisomer of trimethoxynaphthalene is not the major component found in the liverwort Adelanthus decipiens. A GC-MS study from 1980, and subsequent analysis, identified that the major naphthalene derivatives in various specimens were either 1,2,4-trimethoxynaphthalene or 1,2,3-trimethoxynaphthalene, while 1,2-dimethoxy-3,4-methylenedioxynaphthalene was the major component in British Isles material [1]. This highlights that the 1,4,5-substitution pattern is distinct from more common natural analogues.

Natural Product Chemistry Analytical Chemistry Chemotaxonomy

C-3 Bromination Regioselectivity: A Key to Complex Dimeric Antibiotics

The 1,4,5-substitution pattern is critical for enabling a specific bromination at the C-3 position, a key step in the total synthesis of complex dimeric antibiotics like (-)-crisamicin A. This transformation is part of a sequence where 1,4,5-Trimethoxynaphthalene is brominated at C-3 to install a but-3-enoic ester via an ensuing Heck coupling [1]. While other trimethoxynaphthalenes may also undergo bromination, the regiochemistry is governed by the existing methoxy groups, making this specific isomer the required starting material for this route to crisamicin A.

Total Synthesis C-C Coupling Antibiotics

Validated Research Applications for Procuring 1,4,5-Trimethoxynaphthalene (CAS 64636-39-1)


Multigram Synthesis of Juglone Methyl Ether and Related 1,4-Naphthoquinone Derivatives

Based on its demonstrated performance as a precursor [1], 1,4,5-Trimethoxynaphthalene is the preferred starting material for synthetic routes to juglone methyl ether (5-methoxy-1,4-naphthoquinone). Its use enables a regioselective oxidation with CAN, yielding the target compound in 74% overall yield and 98.6% purity [1]. This application is particularly relevant for laboratories requiring efficient, scalable, and cost-effective access to this valuable intermediate for further derivatization.

Total Synthesis of Complex Natural Products: The Crisamicin A Route

This compound is an essential, literature-precedented intermediate in the stereoselective total synthesis of (-)-crisamicin A [2]. The synthetic route relies on the specific 1,4,5-substitution pattern to enable a crucial regiospecific bromination at the C-3 position, followed by a Heck coupling to introduce the required but-3-enoic ester side chain [2]. Procurement of this specific regioisomer is mandatory for executing this published 13-step synthesis with a 5% overall yield [2].

Medicinal Chemistry Exploration of Anticancer Naphthalene Derivatives

Given that a structurally related natural product, (1,4,5-trimethoxynaphthalen-2-yl)methyl acetate, has demonstrated significant in vitro cytotoxicity against HeLa, HCT116, and MCF-7 cancer cell lines (IC50 5.05-15.90 µg/mL) [3], 1,4,5-Trimethoxynaphthalene serves as a validated core scaffold for medicinal chemistry programs. Researchers can procure this compound to explore its own biological profile or, more commonly, to use it as a starting point for synthesizing libraries of novel derivatives for anticancer drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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